Buthalital

Anesthesiology Pharmacodynamics Barbiturate Potency

Buthalital (CAS 468-65-5, ≥98%) is a low-potency (0.35 vs. thiopental) ultra-short thiobarbiturate with a unique pharmacokinetic fingerprint: rapid tissue distribution yet slower hepatic metabolism. This compound serves as a critical reference standard for structure-activity relationship (SAR) screening, neural mechanism studies of barbiturate-induced side effects (e.g., 23% hiccough incidence), and investigations dissecting distribution vs. metabolism contributions to anesthetic duration. Not a substitute for thiopental in protocols requiring predictable kinetics—choose buthalital when you need these specific quantitative differences.

Molecular Formula C11H16N2O2S
Molecular Weight 240.32 g/mol
CAS No. 468-65-5
Cat. No. B1662747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButhalital
CAS468-65-5
Synonymsaytinal
buthalital
Molecular FormulaC11H16N2O2S
Molecular Weight240.32 g/mol
Structural Identifiers
SMILESCC(C)CC1(C(=O)NC(=S)NC1=O)CC=C
InChIInChI=1S/C11H16N2O2S/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16)
InChIKeyQHJOIAXHOQIPJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buthalital (CAS 468-65-5): Ultra-Short-Acting Thiobarbiturate Anesthetic Profile and Procurement Considerations


Buthalital (buthalitone sodium, CAS 468-65-5) is a 5,5-disubstituted derivative of 2-thiobarbituric acid [1]. It was developed as an ultra-short-acting intravenous anesthetic agent, structurally characterized by an allyl group at the 5-position and an isobutyl group at the 5-position of the thiobarbituric acid core [1]. Buthalital was investigated clinically in the 1950s and 1960s but was never marketed, likely due to its extremely rapid elimination rate and unfavorable side effect profile identified in comparative studies [2]. Despite its discontinued development, buthalital remains a compound of interest for research purposes, particularly in studies comparing thiobarbiturate pharmacokinetics and pharmacodynamics [3].

Why Buthalital Cannot Be Interchanged with Thiopental or Other Thiobarbiturates in Research Settings


Thiobarbiturates exhibit significant inter-compound variability in key parameters including tissue distribution kinetics, metabolic rate, potency, and adverse event profiles. Buthalital demonstrates a distinctly different pharmacokinetic fingerprint compared to its closest analog thiopental, with more rapid tissue distribution but slower hepatic metabolism [1]. Furthermore, comparative clinical studies reveal that buthalital is associated with a markedly higher incidence of specific side effects (e.g., hiccough during maintenance, 23%) and a lower relative potency (0.35 vs. thiopental) that fundamentally alter its anesthetic profile [2]. These quantitative differences mean that buthalital is not a functional substitute for thiopental or other thiobarbiturates in experimental protocols requiring predictable kinetics or a specific safety margin.

Quantitative Differentiation of Buthalital: A Comparator-Based Evidence Guide for Research Procurement


Relative Potency: Buthalital is Approximately 65% Less Potent than Thiopental as an Anesthetic Agent

In a controlled clinical study comparing four intravenous barbiturates, the relative potency of buthalital was determined to be 0.35, using thiopental as the reference standard (potency = 1.0). This indicates that approximately three times the dose of buthalital is required to achieve an equivalent anesthetic effect [1]. The study also noted that less potent agents like buthalital were associated with a lower incidence and shorter mean duration of post-induction apnea [1].

Anesthesiology Pharmacodynamics Barbiturate Potency

Tissue Distribution Kinetics: Buthalital Distributes to Tissues More Rapidly than Thiopental

A pharmacokinetic study in human subjects demonstrated that following intravenous administration, buthalital was distributed to tissues more rapidly than thiopental, as evidenced by a steeper initial decline in plasma concentration [1]. This rapid distribution contributes to its ultra-short duration of action.

Pharmacokinetics Drug Distribution Plasma Concentration

Metabolic Rate: Buthalital is Metabolized More Slowly than Thiopental

Despite its rapid tissue distribution, buthalital undergoes hepatic metabolism at a slower rate compared to thiopental. The same pharmacokinetic study that established its rapid distribution also found that its metabolic clearance was slower, which influences the overall recovery profile [1].

Drug Metabolism Hepatic Clearance Pharmacokinetics

Side Effect Profile: Buthalital Exhibits a Significantly Higher Incidence of Hiccough During Maintenance (23%) Compared to Thiopental

A clinical comparison of four barbiturates found that the incidence of hiccough during the maintenance phase of anesthesia was substantially higher with buthalital (23%) than with any of the other agents studied, including thiopental (which had a low incidence) [1]. This specific adverse effect contributed to the clinical assessment that buthalital provided less smooth anesthesia.

Adverse Events Anesthetic Complications Safety Pharmacology

Overall Clinical Acceptability: Buthalital's Complication Frequency and Severity Rendered It Inferior to Thiopental and Thiamylal

In a large, multi-year comparative trial involving 15,181 administrations, thiopental and thiamylal produced consistently good anesthesia. In contrast, the respiratory and circulatory complications observed with buthalital and hexobarbital were of sufficient frequency and severity as to make their continued use in anesthesia difficult to justify [1]. This conclusion highlights a clear qualitative and quantitative inferiority in clinical performance.

Clinical Trial Anesthetic Efficacy Complication Rate

Research Application Scenarios Where Buthalital's Differentiated Profile is Advantageous


Pharmacokinetic Modeling of Ultra-Short-Acting Thiobarbiturates

Buthalital's unique combination of rapid tissue distribution and slower hepatic metabolism, as quantitatively compared to thiopental [1], makes it a valuable tool for studies aiming to dissect the contributions of distribution versus metabolism to overall anesthetic duration. Its pharmacokinetic profile allows researchers to model and test hypotheses about the determinants of ultra-short action.

Comparative Studies of Barbiturate Side Effect Mechanisms

The high incidence of specific side effects, such as hiccough during maintenance (23%) observed with buthalital compared to thiopental [2], provides a clear phenotypic difference for investigating the neural mechanisms underlying barbiturate-induced motor complications. Buthalital can serve as a positive control in studies designed to elucidate the receptor or circuit-level basis for this adverse effect.

Potency and Dose-Response Calibration in Anesthetic Screening

Buthalital's well-defined relative potency of 0.35 relative to thiopental [3] establishes it as a low-potency reference standard. It is useful in screening assays for novel anesthetic candidates, particularly when investigating structure-activity relationships around the thiobarbiturate scaffold or when a lower potency comparator is needed to benchmark new compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Buthalital

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.